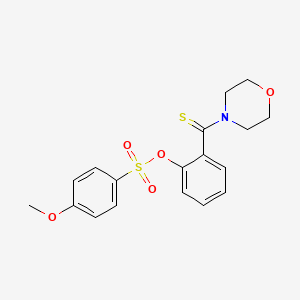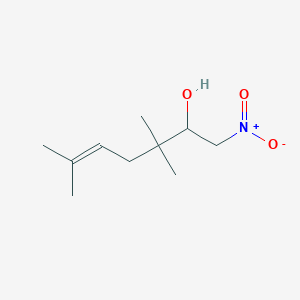
2-(4-morpholinylcarbonothioyl)phenyl 4-methoxybenzenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-morpholinylcarbonothioyl)phenyl 4-methoxybenzenesulfonate, also known as E-4031, is a chemical compound that has been extensively studied for its potential use in scientific research. E-4031 is a potassium channel blocker that has been shown to have a wide range of effects on various physiological and biochemical processes. In
Scientific Research Applications
2-(4-morpholinylcarbonothioyl)phenyl 4-methoxybenzenesulfonate has a wide range of scientific research applications, particularly in the fields of cardiovascular and neurological research. It has been shown to be a potent inhibitor of the delayed rectifier potassium current, which is involved in regulating cardiac and neuronal action potentials. This compound has also been used to study the effects of potassium channel blockers on arrhythmias and other cardiac disorders. In addition, this compound has been shown to have potential therapeutic applications in the treatment of epilepsy and other neurological disorders.
Mechanism of Action
2-(4-morpholinylcarbonothioyl)phenyl 4-methoxybenzenesulfonate works by blocking the potassium channels that are responsible for regulating the delayed rectifier potassium current. This leads to a prolongation of the action potential duration and an increase in the refractory period, which can have a range of effects on physiological and biochemical processes. This compound has been shown to have a high degree of selectivity for the delayed rectifier potassium current, making it a useful tool for studying the effects of potassium channel blockers on various physiological processes.
Biochemical and Physiological Effects:
The effects of this compound on biochemical and physiological processes are wide-ranging and complex. In cardiac tissue, this compound has been shown to prolong the action potential duration and increase the refractory period, which can lead to arrhythmias and other cardiac disorders. In neuronal tissue, this compound has been shown to have anticonvulsant effects and may have potential therapeutic applications in the treatment of epilepsy and other neurological disorders. This compound has also been shown to have effects on insulin secretion and glucose metabolism, making it a potentially useful tool for studying the regulation of glucose homeostasis.
Advantages and Limitations for Lab Experiments
One of the main advantages of 2-(4-morpholinylcarbonothioyl)phenyl 4-methoxybenzenesulfonate is its high degree of selectivity for the delayed rectifier potassium current, which makes it a useful tool for studying the effects of potassium channel blockers on various physiological processes. However, this compound also has some limitations for lab experiments, including its potential toxicity and the need for careful dosing and monitoring to ensure accurate results. In addition, this compound may have off-target effects on other ion channels and receptors, which can complicate the interpretation of experimental results.
Future Directions
There are many potential future directions for research on 2-(4-morpholinylcarbonothioyl)phenyl 4-methoxybenzenesulfonate and its effects on physiological and biochemical processes. One area of interest is the potential therapeutic applications of this compound in the treatment of epilepsy and other neurological disorders. Another area of interest is the development of more selective and potent potassium channel blockers that can be used to study the effects of potassium channels on various physiological processes. In addition, further research is needed to fully understand the mechanism of action of this compound and its effects on various ion channels and receptors.
Synthesis Methods
The synthesis of 2-(4-morpholinylcarbonothioyl)phenyl 4-methoxybenzenesulfonate involves several steps, including the reaction of 4-methoxybenzenesulfonyl chloride with 2-aminophenol to form 2-(4-methoxyphenyl)benzenesulfonamide. This compound is then reacted with morpholine-4-carbodithioic acid to form this compound. The synthesis of this compound has been well-documented in the scientific literature and has been successfully replicated by many researchers.
Properties
IUPAC Name |
[2-(morpholine-4-carbothioyl)phenyl] 4-methoxybenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO5S2/c1-22-14-6-8-15(9-7-14)26(20,21)24-17-5-3-2-4-16(17)18(25)19-10-12-23-13-11-19/h2-9H,10-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIDIPQMXKQNSDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)OC2=CC=CC=C2C(=S)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-[(3,5-dinitro-2-pyridinyl)amino]phenol](/img/structure/B4933671.png)
![5-{5-[3-(1H-indol-3-yl)propyl]-1,2,4-oxadiazol-3-yl}-6-methyl-1,2,3,4-tetrahydro-2,7-naphthyridine trifluoroacetate](/img/structure/B4933688.png)



amino]-1-phenylethanol](/img/structure/B4933724.png)
![11-(2-furyl)-3-(3-nitrophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4933725.png)

![1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(3-phenylpropyl)piperazine](/img/structure/B4933735.png)

